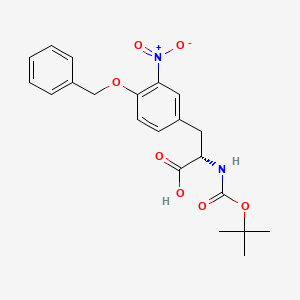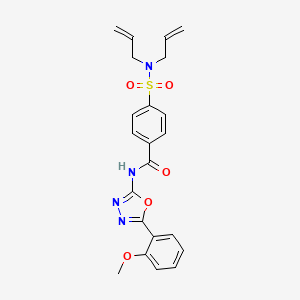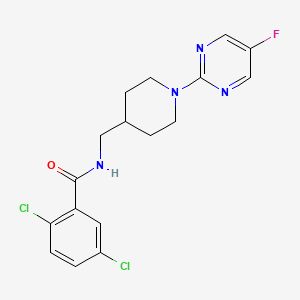
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves the reaction of quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate with appropriate reagents. Further details on the synthetic pathway and conditions would require a deeper examination of relevant literature.
Chemical Reactions Analysis
While information on specific chemical reactions involving this compound is limited, it is essential to explore its reactivity, potential functional group transformations, and any by-products formed during synthesis .
科学的研究の応用
Antioxidant Properties and Applications in Animal Feed
"N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide" shares structural similarities with ethoxyquin, an antioxidant widely used in animal feed to protect against lipid peroxidation. Ethoxyquin's ability to safeguard feed quality underlines the potential of related compounds for similar applications. Notably, ethoxyquin's safety has been scrutinized, leading to further studies on its metabolic products and oxidative characteristics. Such research highlights the importance of understanding the metabolic pathways and safety profiles of antioxidants like "this compound" in animal nutrition and food safety (Blaszczyk et al., 2013).
Cytotoxicity and Genotoxicity Studies
Research into the cytotoxic and genotoxic effects of ethoxyquin, a compound related to "this compound", reveals the complexity of assessing the safety of such antioxidants. Studies have explored ethoxyquin's potential pro-oxidant activity, its ability to cause DNA damage, and chromosome aberrations. These investigations are crucial for understanding the biological consequences of long-term exposure to antioxidants in animal feed, which can carry over to food products of animal origin (Blaszczyk & Skolimowski, 2015).
Molecular Interactions and Biological Impacts
The study of analogues and derivatives related to "this compound" contributes to our understanding of molecular interactions and their biological impacts. For instance, research into sigma-2 receptor probes based on similar structures provides insights into receptor binding affinity and pharmacological profiles. Such studies are instrumental in developing new ligands for studying sigma-2 receptors, which have implications in cancer research and the development of therapeutic agents (Xu et al., 2005).
Inhibition of Mitochondrial Functions
Explorations into the inhibitory effects of ethoxyquin on mitochondrial functions reveal potential concerns about the impact of antioxidants on cellular energy production. Such research underscores the necessity of evaluating the cellular and molecular effects of antioxidants, including those structurally related to "this compound", on vital biological processes (Reyes et al., 1995).
Safety and Hazards
作用機序
Target of Action
Quinoline derivatives have been known to bind to various receptors and enzymes, playing significant roles in numerous biological processes .
Mode of Action
It’s worth noting that quinoline derivatives have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives have been associated with a variety of biochemical pathways, influencing downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Quinoline derivatives have been known to induce various molecular and cellular effects .
特性
IUPAC Name |
N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-5-28-18-10-9-13-7-6-8-15(19(13)23-18)22-21(24)14-11-16(25-2)20(27-4)17(12-14)26-3/h6-12H,5H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFPHFNPJPEBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Difluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2476184.png)


![N-cyclopropyl-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2476191.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(methylthio)nicotinamide](/img/structure/B2476192.png)




![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476200.png)

![(4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2476203.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2476205.png)